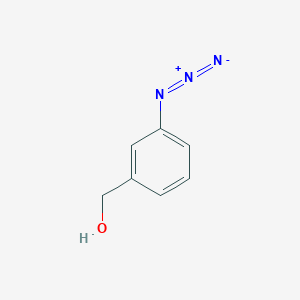

(3-Azidophenyl)methanol

説明

Structure

3D Structure

特性

IUPAC Name |

(3-azidophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N3O/c8-10-9-7-3-1-2-6(4-7)5-11/h1-4,11H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBWVHPYOSCPZGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N=[N+]=[N-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89937-85-9 | |

| Record name | (3-azidophenyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Azidophenyl Methanol

Strategies for Regioselective Azidation of Phenylmethanol Precursors

The precise introduction of the azide (B81097) functionality at the meta-position of the phenyl ring while retaining the methanol (B129727) group is paramount in the synthesis of (3-azidophenyl)methanol. Several strategic approaches have been refined to achieve this regioselectivity.

Nucleophilic Substitution Approaches to (3-Azidophenyl)methanol

Nucleophilic substitution reactions provide a direct pathway to introduce the azide group. This typically involves the displacement of a suitable leaving group on the aromatic ring or the benzylic position by an azide salt.

One common strategy is the SN2 reaction of a benzyl (B1604629) halide with an azide salt. For instance, benzyl bromides can be converted to the corresponding benzyl azides by treatment with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). This method is generally efficient for primary benzylic halides. While direct nucleophilic aromatic substitution on an unactivated aryl halide is challenging, the transformation can be facilitated by activating the benzylic alcohol. Conversion of the alcohol to a better leaving group, such as a tosylate or mesylate, allows for subsequent nucleophilic substitution with sodium azide to yield the desired product.

Another approach involves the use of copper catalysis. d-Glucosamine has been reported as a green ligand for the copper-catalyzed synthesis of anilines from aryl halides and sodium azide in a domino reaction where the aryl azide is formed in situ. rsc.org Although the final product in this case is the amine, the intermediate formation of the aryl azide is a key step.

Diazotization-Azidation Protocols for Aryl Amines in (3-Azidophenyl)methanol Synthesis

The most prevalent and reliable method for the synthesis of (3-azidophenyl)methanol is the diazotization of (3-aminophenyl)methanol, followed by treatment with an azide source. This process, a variation of the Sandmeyer reaction, allows for the clean conversion of an amino group to an azide group. wikipedia.orgorganic-chemistry.org

The reaction proceeds in two main steps. First, the primary aromatic amine, (3-aminophenyl)methanol, is treated with a diazotizing agent, typically nitrous acid (HNO₂) generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at low temperatures (0–5 °C) to form a diazonium salt. kit.edu Subsequently, the diazonium salt is treated with sodium azide (NaN₃), which displaces the diazonium group (N₂) to yield (3-azidophenyl)methanol. nih.gov The liberation of nitrogen gas drives the reaction to completion. kit.edu

This method has been shown to be effective, with a reported yield of 92% for the synthesis of (3-azidophenyl)methanol from (3-aminophenyl)methanol. rsc.org

Table 1: Reagents and Conditions for Diazotization-Azidation of (3-Aminophenyl)methanol

| Step | Reagents | Conditions | Product | Yield | Reference |

| Diazotization | (3-Aminophenyl)methanol, Sodium Nitrite, Hydrochloric Acid | 0 °C | (3-Hydroxymethyl)benzenediazonium chloride | Intermediate | rsc.org |

| Azidation | Sodium Azide | 0 °C to room temperature | (3-Azidophenyl)methanol | 92% | rsc.org |

Direct Azide Transfer Reactions from Alcohols to Yield (3-Azidophenyl)methanol

Direct conversion of the hydroxyl group of a phenylmethanol precursor to an azide group represents a more atom-economical approach. Several reagents and reaction systems have been developed for this purpose.

One such reagent is 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (B91526) (ADMP). organic-chemistry.org This stable and commercially available reagent facilitates the direct transformation of alcohols to azides under mild conditions, often at room temperature in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). organic-chemistry.org Primary benzylic alcohols, such as (3-hydroxyphenyl)methanol, are expected to show high reactivity and yield in this transformation. organic-chemistry.org A significant advantage of this method is the easy removal of byproducts, which are water-soluble. organic-chemistry.org

The Mitsunobu reaction is another powerful tool for the direct conversion of primary and secondary alcohols to a variety of functional groups, including azides, with inversion of stereochemistry. jkchemical.comorganic-chemistry.orgresearchgate.net This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. jkchemical.comresearchgate.net The activated hydroxyl group is then displaced by a nucleophile, in this case, hydrazoic acid (HN₃) or its equivalent. jkchemical.comorganic-chemistry.org

Green Chemistry Principles in (3-Azidophenyl)methanol Synthesis

Modern synthetic chemistry places a strong emphasis on the development of environmentally benign processes. Several green chemistry principles have been applied to the synthesis of (3-azidophenyl)methanol and related aryl azides.

One key area of improvement is the use of water as a solvent. The diazotization-azidation of aromatic amines can be effectively carried out in aqueous media, reducing the reliance on volatile organic solvents. researchgate.net Furthermore, the development of polymer-supported reagents, such as cross-linked poly(4-vinylpyridine)-supported nitrite ion, allows for easier separation and potential recycling of the reagent, minimizing waste. researchgate.net

In the context of nucleophilic substitution, the use of d-glucosamine as a biodegradable ligand in copper-catalyzed reactions represents a move towards more sustainable catalyst systems. rsc.org For direct azidation methods, the development of reagents like ADMP that lead to water-soluble byproducts simplifies purification and reduces the need for chromatography, a solvent-intensive process. organic-chemistry.org One-pot procedures, where sequential reactions are carried out in a single reaction vessel, also contribute to a greener process by reducing the number of work-up and purification steps. amazonaws.com

Optimization of Reaction Conditions and Yields in (3-Azidophenyl)methanol Preparation

Maximizing the yield and purity of (3-azidophenyl)methanol is crucial for its practical application. Optimization of reaction conditions is a key aspect of this endeavor.

In the diazotization-azidation protocol, careful control of temperature is critical. Diazonium salts are often unstable at higher temperatures, so maintaining a low temperature (typically 0–5 °C) during their formation and subsequent reaction is essential to prevent decomposition and side reactions. kit.edu The choice of acid and the stoichiometry of the reagents also play a significant role. The use of a one-pot method where the diazotization and azidation steps are performed sequentially in the same vessel can improve efficiency and yield. amazonaws.com For example, a one-pot synthesis of aryl azides from aromatic amines using sodium nitrite and hydrazine (B178648) hydrate (B1144303) in dichloromethane (B109758) has been reported to be rapid and efficient. amazonaws.com

For direct azidation methods, the choice of base and solvent can significantly impact the yield. In the azidation of alcohols using ADMP, DBU has been identified as the optimal base. organic-chemistry.org The reaction conditions for various benzylic alcohols using ADMP are summarized in the table below.

Table 2: Direct Azidation of Benzylic Alcohols using ADMP

| Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |

| Benzyl alcohol | DBU | CH₂Cl₂ | 0.5 | 98 | organic-chemistry.org |

| 4-Methoxybenzyl alcohol | DBU | CH₂Cl₂ | 0.5 | 97 | organic-chemistry.org |

| 4-Nitrobenzyl alcohol | DBU | CH₂Cl₂ | 0.5 | 99 | organic-chemistry.org |

| 1-Phenylethanol | DBU (3 equiv) | CH₂Cl₂ | 1 | 89 | organic-chemistry.org |

These data suggest that primary benzylic alcohols, including those with both electron-donating and electron-withdrawing groups, can be converted to their corresponding azides in excellent yields under mild conditions.

Stereochemical Control in (3-Azidophenyl)methanol Synthesis and its Derivatives (if applicable)

The compound (3-azidophenyl)methanol itself is achiral as the benzylic carbon is not a stereocenter. However, the principles of stereochemical control become highly relevant in the synthesis of its chiral derivatives, for example, where the benzylic hydrogen is replaced by another substituent.

The Mitsunobu reaction is a notable example of a stereospecific reaction. When applied to a chiral secondary alcohol, it proceeds with a clean inversion of configuration at the stereocenter via an SN2 mechanism. jkchemical.comorganic-chemistry.orgresearchgate.net Therefore, if a chiral derivative of (3-hydroxyphenyl)methanol, such as (R)-1-(3-hydroxyphenyl)ethanol, were used as a substrate, the Mitsunobu reaction with an azide source would be expected to yield the corresponding (S)-1-(3-azidophenyl)ethanol. This stereochemical inversion is a powerful tool for accessing specific enantiomers of chiral molecules. researchgate.net

The synthesis of chiral cyclic azides and vic-diamines from chiral precursors has also been reported, highlighting the importance of stereocontrol in azide chemistry. nih.govnih.gov While not directly involving (3-azidophenyl)methanol, these studies demonstrate the advanced stereoselective methodologies that could be applied to the synthesis of its chiral derivatives. Asymmetric hydrogenation is another key strategy for producing chiral molecules, including alcohols that could serve as precursors to chiral azides. ajchem-b.com

Chemical Reactivity and Mechanistic Investigations of 3 Azidophenyl Methanol

Transformations Involving the Azide (B81097) Moiety

The azide group in (3-Azidophenyl)methanol is a versatile functional group that participates in a variety of chemical reactions, most notably cycloadditions and reductions. These reactions provide efficient pathways for the synthesis of more complex molecules.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions with (3-Azidophenyl)methanol

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient and regioselective reaction for the synthesis of 1,4-disubstituted 1,2,3-triazoles. In this reaction, the azide group of (3-azidophenyl)methanol reacts with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole ring. The copper(I) catalyst, often generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate, plays a crucial role in activating the alkyne for the cycloaddition. The reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups.

The general procedure for a CuAAC reaction involving (3-azidophenyl)methanol typically involves dissolving the azide and a terminal alkyne in a suitable solvent system, often a mixture of an organic solvent and water. A copper(II) salt, such as copper(II) sulfate, and a reducing agent are then added to generate the active Cu(I) species. The reaction mixture is typically stirred at room temperature until completion.

| Alkyne Reactant | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| Phenylacetylene | Cu/C | Dichloromethane (B109758) | 110 | High | |

| Propargyl Alcohol | Copper(I) phenylacetylide | Dichloromethane | Room Temp | 70-90 | |

| Various Alkynes | Copper(I) Iodide | Cyrene™ | 30 | 50-96 |

Table 1: Examples of CuAAC Reactions with Aryl Azides

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Reactions of (3-Azidophenyl)methanol

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a catalyst-free variant of the azide-alkyne cycloaddition that utilizes strained cyclooctynes. The high ring strain of the cyclooctyne (B158145) significantly lowers the activation energy of the cycloaddition, allowing the reaction to proceed readily at or near room temperature without the need for a metal catalyst. This is particularly advantageous in biological systems where the toxicity of copper catalysts can be a concern. The reaction of (3-azidophenyl)methanol with a strained cyclooctyne would yield a triazole product. The rate of the SPAAC reaction is influenced by the structure of the cyclooctyne, with modifications such as the introduction of fluorine atoms or the oxidation of an adjacent alcohol to a ketone leading to increased reaction rates.

Staudinger Reaction and Ligation Chemistry of (3-Azidophenyl)methanol

The Staudinger reaction involves the reaction of an azide with a phosphine (B1218219), typically a triarylphosphine like triphenylphosphine (B44618), to form an aza-ylide intermediate. This intermediate can then be hydrolyzed in the presence of water to produce a primary amine and the corresponding phosphine oxide, in a process known as the Staudinger reduction. This reaction provides a mild and efficient method for the reduction of the azide group in (3-azidophenyl)methanol to an amine.

The Staudinger ligation is a modification of the Staudinger reaction that results in the formation of a stable amide bond. This is achieved by incorporating an electrophilic trap, such as a methyl ester, on one of the phosphine's aryl rings. The aza-ylide intermediate undergoes an intramolecular rearrangement and hydrolysis to form the amide. This reaction is highly chemoselective and has found widespread use in bioconjugation. A proline-based phosphine template has been developed to enable a rapid Staudinger ligation under mild conditions.

Other 1,3-Dipolar Cycloaddition Reactions of the Azide Group

The azide group of (3-azidophenyl)methanol can also participate in 1,3-dipolar cycloaddition reactions with other dipolarophiles besides alkynes, such as alkenes. However, these reactions are generally less common and may require more forcing conditions or activated alkenes to proceed efficiently.

Reduction Chemistry of the Azide Functionality to Amine Derivatives

The azide group of (3-azidophenyl)methanol can be readily reduced to the corresponding primary amine, (3-aminophenyl)methanol, using various reducing agents. The Staudinger reduction, as mentioned earlier, using a phosphine and water is a very mild method. Other common methods for azide reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum, and reduction with metal hydrides such as lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) in the presence of a catalyst. The choice of reducing agent often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction. For instance, while LiAlH4 is a powerful reducing agent, it can also reduce the benzyl (B1604629) alcohol moiety. A hydrazine-Raney nickel system has been effectively used for the reduction of nitrobenzyl alcohols to aminobenzyl alcohols, a transformation analogous to the reduction of an azido (B1232118) group.

Reactions of the Hydroxyl Group in (3-Azidophenyl)methanol

The hydroxyl group of (3-azidophenyl)methanol, being a primary benzylic alcohol, can undergo a range of typical alcohol reactions, including esterification, etherification, and oxidation.

A common method for the formation of benzyl ethers is the Williamson ether synthesis. This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide in an SN2 reaction. For (3-azidophenyl)methanol, this would involve reaction with a strong base to form the corresponding alkoxide, followed by the addition of an alkyl halide to yield the desired ether.

The hydroxyl group can also be converted into esters through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Esterification with a carboxylic acid is typically catalyzed by a strong acid. Reactions with more reactive acylating agents like acid chlorides or anhydrides can often proceed under milder conditions.

Oxidation of the primary alcohol in (3-azidophenyl)methanol can yield the corresponding aldehyde, 3-azidobenzaldehyde, or further to the carboxylic acid, 3-azidobenzoic acid, depending on the oxidizing agent and reaction conditions used. A variety of reagents can be employed for the selective oxidation of benzyl alcohols to aldehydes.

| Reaction Type | Reagent 1 | Reagent 2 | Product | Reference |

| Esterification | Carboxylic Acid | Acid Catalyst | Ester | |

| Esterification | Acid Chloride | Base (e.g., Pyridine) | Ester | |

| Esterification | Acid Anhydride | Base (e.g., Pyridine) | Ester | |

| Etherification | Strong Base (e.g., NaH) | Alkyl Halide | Ether | |

| Oxidation | Oxidizing Agent | - | Aldehyde/Carboxylic Acid |

Table 2: General Reactions of the Hydroxyl Group in Benzyl Alcohols

Lack of Specific Research Data Precludes Article Generation on the Chemical Reactivity of (3-Azidophenyl)methanol

An in-depth article on the chemical reactivity and mechanistic investigations of (3-azidophenyl)methanol, structured around a detailed outline of its oxidation, esterification, etherification, substitution, and dual functional group reactions, cannot be generated at this time. Extensive searches for specific research findings, scholarly articles, and detailed experimental data concerning this particular compound have not yielded sufficient information to produce a thorough, informative, and scientifically accurate article as requested.

The available information is largely centered on the general reactivity of the benzylic alcohol and azide functional groups, rather than specific studies on (3-azidophenyl)methanol itself. For instance, while the principles of benzylic oxidation, esterification, and substitution are well-documented for many compounds, specific methodologies, reaction conditions, yields, and mechanistic insights for these transformations applied to (3-azidophenyl)methanol are not readily found in the searched scientific literature.

Similarly, there is a scarcity of published research detailing the involvement of (3-azidophenyl)methanol in multi-component reactions, cascade reactions, or radical-mediated transformations. Theoretical and computational studies focusing specifically on the reactivity of (3-azidophenyl)methanol also appear to be limited.

Theoretical and Computational Studies of (3-Azidophenyl)methanol Reactivity

Quantum Chemical Calculations of Reaction Pathways

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of chemical reactions. nih.gov These calculations allow for the identification of reactants, products, intermediates, and, crucially, the transition states that connect them. By determining the energy barriers (activation energies) associated with these transition states, the feasibility and kinetics of various reaction pathways can be predicted. nih.gov

For (3-Azidophenyl)methanol, several key reactions are of interest:

1,3-Dipolar Cycloaddition: The azide group is a classic 1,3-dipole and can react with various dipolarophiles (e.g., alkynes, alkenes) to form five-membered heterocyclic rings, such as triazoles. This is a cornerstone of "click chemistry." Quantum chemical calculations can model the concerted or stepwise nature of this reaction, predict the activation barriers, and explain the regioselectivity (i.e., the formation of 1,4- vs. 1,5-disubstituted triazoles).

Thermal Decomposition (Nitrene Formation): Upon heating, aryl azides can extrude dinitrogen (N₂) to form a highly reactive nitrene intermediate. This nitrene can then undergo various subsequent reactions, such as insertion or rearrangement. Calculations can determine the activation energy for N₂ loss and explore the subsequent reaction pathways of the resulting (3-(hydroxymethyl)phenyl)nitrene.

Reduction of the Azide: The azide group can be reduced to an amine. A common example is the Staudinger reaction, where the azide reacts with a phosphine. nih.gov Computational modeling can elucidate the mechanism, involving the formation of a phosphazide (B1677712) intermediate followed by hydrolysis.

Reactions of the Methanol (B129727) Group: The hydroxymethyl group can undergo reactions typical of a benzyl alcohol, such as oxidation to an aldehyde or carboxylic acid. researchgate.net DFT calculations can model the mechanism of these oxidation reactions with various reagents, providing insight into the energetics of each step.

A hypothetical reaction pathway analysis for the 1,3-dipolar cycloaddition of (3-Azidophenyl)methanol with a simple alkyne, such as propyne, would involve calculating the energies of the reactants, transition states, and products for the formation of the two possible regioisomers.

Table 1: Hypothetical Calculated Activation Energies for the Cycloaddition of (3-Azidophenyl)methanol with Propyne

| Reaction Pathway | Transition State | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

|---|---|---|---|

| Formation of 1,4-disubstituted triazole | TS-1,4 | 22.5 | Yes |

| Formation of 1,5-disubstituted triazole | TS-1,5 | 24.8 | No |

Note: Data are hypothetical, based on typical values for aryl azide cycloadditions, and calculated using a DFT method like B3LYP/6-31G(d).

Molecular Dynamics Simulations of (3-Azidophenyl)methanol Systems

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. While quantum chemical calculations are often performed on single molecules in the gas phase or with implicit solvent models, MD simulations can model the behavior of large ensembles of molecules in a condensed phase (e.g., in a solvent like water or methanol). mdpi.comresearchgate.net

For (3-Azidophenyl)methanol, MD simulations could provide insights into:

Solvation Structure: Simulations can reveal how solvent molecules, such as water, arrange themselves around the (3-Azidophenyl)methanol molecule. This includes identifying key hydrogen bonding interactions between the solvent and the hydroxyl and azide groups. The orientation and strength of these interactions can significantly influence reactivity.

Conformational Dynamics: The rotation around the C-C bond connecting the hydroxymethyl group to the phenyl ring can be studied. MD simulations can determine the preferred dihedral angles and the energy barriers to rotation, providing information on the molecule's flexibility.

Aggregation Behavior: At higher concentrations, simulations could predict whether (3-Azidophenyl)methanol molecules tend to self-associate or aggregate in solution. This is driven by intermolecular forces like hydrogen bonding (via the -OH group) and π-stacking (via the phenyl ring).

Diffusion and Transport Properties: MD can be used to calculate the diffusion coefficient of the molecule in a given solvent, which is a fundamental property related to how it moves and encounters other reactants in a solution. researchgate.net

Table 2: Hypothetical Results from a Molecular Dynamics Simulation of (3-Azidophenyl)methanol in Water

| Property | Simulation Parameter | Hypothetical Value |

|---|---|---|

| Diffusion Coefficient | 298 K, 1 atm | 0.65 x 10⁻⁵ cm²/s |

| Radial Distribution Function g(r) | O(hydroxyl)-H(water) peak | 1.9 Å |

| Radial Distribution Function g(r) | N(azide)-H(water) peak | 2.1 Å |

| Average H-bonds per molecule | Hydroxyl group | 2.8 |

Note: Data are illustrative and represent plausible outcomes from a standard MD simulation using a force field like AMBER or CHARMM.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of a molecule is fundamental to its reactivity. Quantum chemical calculations can provide a wealth of information beyond just reaction energies. Reactivity descriptors, derived from methods like DFT, quantify various aspects of a molecule's electronic character and can be used to predict its behavior in chemical reactions. nih.govresearchgate.net

For (3-Azidophenyl)methanol, key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The HOMO energy relates to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability.

Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface of a molecule. It reveals regions that are electron-rich (negative potential, nucleophilic sites) and electron-poor (positive potential, electrophilic sites). For (3-Azidophenyl)methanol, the MEP would show negative potential around the terminal nitrogen atoms of the azide and the oxygen of the hydroxyl group, and positive potential around the hydroxyl hydrogen.

Global Reactivity Descriptors: Conceptual DFT provides a set of descriptors that quantify reactivity. researchgate.net These include:

Chemical Hardness (η): Resistance to change in electron distribution.

Electronegativity (χ): The power to attract electrons.

Electrophilicity Index (ω): A measure of the stabilization in energy when the system acquires additional electronic charge from the environment.

The positions of the substituents are crucial. In (3-Azidophenyl)methanol, the azido group is a weak deactivator and the hydroxymethyl group is a weak activator. Their meta-positioning means their electronic effects on each other are primarily inductive rather than resonance-based, leading to a different electronic distribution compared to the ortho or para isomers.

Table 3: Hypothetical Calculated Electronic Properties and Reactivity Descriptors for (3-Azidophenyl)methanol

| Descriptor | Symbol | Hypothetical Value | Interpretation |

|---|---|---|---|

| HOMO Energy | E_HOMO | -6.8 eV | Electron-donating ability |

| LUMO Energy | E_LUMO | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | 5.6 eV | Kinetic stability |

| Chemical Hardness | η | 2.8 eV | Resistance to deformation |

| Electronegativity | χ | 4.0 eV | Electron-attracting power |

| Electrophilicity Index | ω | 2.86 eV | Global electrophilic nature |

Note: Values are hypothetical, based on DFT calculations (e.g., B3LYP/6-311+G(d,p)) for similar aromatic compounds.

Derivatization Strategies and Analogue Synthesis Based on 3 Azidophenyl Methanol

Synthesis of Substituted (Azidophenyl)methanol Isomers (e.g., ortho, para)

The synthesis of the ortho, meta, and para isomers of (azidophenyl)methanol typically proceeds via a two-step sequence starting from the corresponding brominated benzaldehydes. The first step involves the reduction of the aldehyde group to a primary alcohol, followed by a nucleophilic substitution to replace the bromine atom with an azide (B81097) group.

A general and widely used method for the reduction of the aldehyde is treatment with a reducing agent such as sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like ethanol (B145695) or methanol (B129727). chemicalbook.com This reaction is typically efficient, yielding the corresponding bromobenzyl alcohol precursors in high yields.

The subsequent conversion of the bromobenzyl alcohols to their azido (B1232118) counterparts is achieved through nucleophilic aromatic substitution using sodium azide (NaN₃). This reaction is commonly carried out in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to facilitate the displacement of the bromide ion.

General Synthetic Scheme:

Reduction: x-Bromobenzaldehyde → x-Bromobenzyl alcohol (where x = 2, 3, or 4)

Azidation: x-Bromobenzyl alcohol + NaN₃ → (x-Azidophenyl)methanol

The specific reaction conditions for each isomer are outlined in the table below.

| Isomer | Precursor | Typical Reduction Conditions | Typical Azidation Conditions | Reference |

|---|---|---|---|---|

| (2-Azidophenyl)methanol | 2-Bromobenzyl alcohol | NaBH₄, Ethanol, Room Temp | NaN₃, DMSO, Elevated Temp | chemicalbook.com |

| (3-Azidophenyl)methanol | 3-Bromobenzyl alcohol | NaBH₄, Ethanol, 25 °C | NaN₃, DMF, Heat | chemicalbook.com |

| (4-Azidophenyl)methanol | 4-Bromobenzyl alcohol | NaBH₄, Methanol, 0-5 °C | NaN₃, DMF, Heat |

Preparation of Multi-Azide and Multi-Hydroxyl Derivatives (e.g., Tris(azidophenyl)methanol)

The synthesis of molecules bearing multiple azide groups on a single scaffold is crucial for creating multifunctional materials and multivalent probes. A prominent example derived from a related structural class is Tris(4-azidophenyl)methanol. This compound is efficiently synthesized in a one-pot reaction from the commercially available dye, pararosaniline (Tris(4-aminophenyl)methanol).

The synthesis involves the simultaneous diazotization of the three primary amino groups on the pararosaniline core, followed by the substitution of the resulting diazonium salts with azide ions. The reaction is typically initiated by treating the starting material with an acid, such as p-toluenesulfonic acid (p-TsOH), and a diazotizing agent like tert-butyl nitrite (B80452). Subsequently, an aqueous solution of sodium azide is added to the reaction mixture, leading to the formation of the tri-azido product in excellent yield.

| Starting Material | Reagents | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pararosaniline base | 1. p-TsOH·H₂O, tert-butyl nitrite 2. NaN₃ | Acetonitrile (B52724) / Water | Room Temperature | ~99% | ambeed.com |

This synthetic strategy provides a straightforward route to a tripodal molecule where three azide functionalities are spatially oriented, making them available for subsequent reactions such as cycloadditions.

Integration into Complex Organic Scaffolds

The dual functionality of (3-azidophenyl)methanol allows for its incorporation into more complex molecular architectures through reactions involving either the azide or the hydroxyl group, or by modifying the phenyl ring itself.

The azide group is a key participant in 1,3-dipolar cycloaddition reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry". beilstein-journals.orgbeilstein-journals.org This reaction allows for the efficient and regioselective formation of 1,2,3-triazole rings by coupling an azide with a terminal alkyne.

To form a fused heterocyclic system, an intramolecular cycloaddition is required. This can be achieved by first tethering an alkyne-containing moiety to the (3-azidophenyl)methanol scaffold. A common strategy involves the O-alkylation of the hydroxyl group with a propargyl halide (e.g., propargyl bromide) in the presence of a base. The resulting intermediate, a propargyl ether of (3-azidophenyl)methanol, contains both the azide and alkyne functionalities necessary for an intramolecular reaction.

Upon heating, this intermediate can undergo a thermal intramolecular [3+2] cycloaddition to yield a triazole-fused heterocyclic system. rsc.org Unlike the intermolecular CuAAC reaction, this intramolecular variant often proceeds without the need for a metal catalyst. rsc.org

Reaction Scheme:

O-alkylation: (3-Azidophenyl)methanol + Propargyl bromide → 1-(Azidomethoxy)methyl-3-(prop-2-yn-1-yloxy)benzene

Intramolecular Cycloaddition: The intermediate undergoes thermal cyclization to form a triazolo-fused oxazine (B8389632) derivative.

To create analogues with extended π-conjugated systems, which are of interest in materials science and optoelectronics, the phenyl ring of (azidophenyl)methanol can be further functionalized. This is typically accomplished using palladium-catalyzed cross-coupling reactions, starting from a halogenated derivative, such as (3-bromo-5-azidophenyl)methanol.

Several powerful cross-coupling methodologies can be employed:

Suzuki-Miyaura Coupling: This reaction couples the aryl bromide with an organoboron reagent (e.g., an arylboronic acid) to form a new carbon-carbon bond, leading to biaryl structures. organic-chemistry.orgwikipedia.orglibretexts.org

Heck-Mizoroki Reaction: This method involves the coupling of the aryl bromide with an alkene (e.g., styrene) to introduce a vinyl group onto the phenyl ring, forming stilbene-like structures. nih.govlibretexts.orgorganic-chemistry.org

Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, introducing an alkynyl substituent onto the aromatic ring. wikipedia.orgorganic-chemistry.orgnih.gov

These reactions provide robust pathways to extend the π-system of the (azidophenyl)methanol core, allowing for the fine-tuning of its electronic and optical properties.

| Reaction | Coupling Partner | Catalyst System (Typical) | Resulting Structure |

|---|---|---|---|

| Suzuki Coupling | Ar-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | Biaryl |

| Heck Reaction | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., Et₃N) | Styrenyl / Stilbene |

| Sonogashira Coupling | Terminal Alkyne | Pd(PPh₃)₂, CuI, Base (e.g., Et₃N) | Arylethynyl |

Design and Synthesis of Photoactivatable (3-Azidophenyl)methanol Analogues

Aryl azides are well-established photoactivatable functional groups used extensively in photoaffinity labeling (PAL). nih.gov Upon irradiation with UV light (typically around 254-270 nm), the azide group releases dinitrogen (N₂) to generate a highly reactive singlet nitrene intermediate. This nitrene can then undergo a variety of reactions, including insertion into C-H and N-H bonds, to form stable covalent linkages with nearby molecules, such as the binding site of a target protein. researchgate.net

The (3-azidophenyl)methanol scaffold is an ideal starting point for the design of photoaffinity probes. The core design principle involves attaching a molecule of interest (e.g., a drug candidate, metabolite, or ligand) to the hydroxyl group of (3-azidophenyl)methanol. The resulting conjugate retains the photoactivatable aryl azide moiety.

Design Strategy:

Pharmacophore Attachment: The hydroxyl group of (3-azidophenyl)methanol acts as a handle for conjugation. It can be esterified or converted into an ether with a molecule that has a specific biological target.

Photoactivation: The resulting probe is introduced into a biological system and allowed to bind to its target. Subsequent irradiation with UV light activates the azide group.

Covalent Labeling: The generated nitrene reacts with amino acid residues in the binding pocket of the target protein, forming a covalent bond and permanently labeling the protein for subsequent identification and analysis.

This strategy leverages the inherent photoreactivity of the aryl azide in the (3-azidophenyl)methanol core to convert non-covalent molecular interactions into permanent covalent bonds, making it a powerful tool in chemical biology for target identification and binding site mapping. mdpi.com

Advanced Research Applications of 3 Azidophenyl Methanol

Applications in Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent interactions. (3-Azidophenyl)methanol derivatives are of interest in this field for their potential to form organized structures through self-assembly and to participate in host-guest interactions.

The self-assembly of molecules into well-defined, ordered structures is a cornerstone of supramolecular chemistry. While (3-azidophenyl)methanol itself does not form extensive assemblies, it can be readily conjugated to larger molecules to induce and control their aggregation. The azide (B81097) group serves as a chemical handle for attaching the molecule to peptides, polymers, or other scaffolds using reactions like the Staudinger ligation or, more commonly, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Once conjugated, the (3-hydroxymethyl)phenyl portion of the molecule can direct the self-assembly process through various non-covalent interactions. These interactions include:

Hydrogen Bonding: The hydroxyl group (-OH) is a potent hydrogen bond donor and acceptor, enabling the formation of predictable networks between conjugated molecules.

π-π Stacking: The aromatic phenyl ring can interact with other aromatic systems, leading to stacked arrangements that stabilize the supramolecular structure.

Hydrophobic Interactions: The phenyl group also contributes to hydrophobic effects, which are crucial for self-assembly processes in aqueous environments.

For instance, when attached to a peptide backbone, these groups can influence the peptide's secondary structure and promote its aggregation into fibrils or other ordered materials, a process mediated by intermolecular forces.

Host-guest chemistry involves the formation of unique structural complexes where a "host" molecule encapsulates a "guest" molecule. nih.gov Derivatives of (3-azidophenyl)methanol can be designed to function as either the host or the guest in these complexes.

By reacting both the azide and the methanol (B129727) functionalities, (3-azidophenyl)methanol can be used as a building block for constructing larger, macrocyclic host molecules. For example, the azide can be converted to a triazole via click chemistry to link several units together, while the methanol group can be used to form ether or ester linkages, ultimately creating a cavity capable of binding specific guest molecules. The recognition and binding within these synthetic hosts are governed by non-covalent forces such as hydrogen bonding and π-π interactions. nih.gov

Conversely, the (3-azidophenyl)methanol molecule itself or its simple derivatives can act as guests. They can be encapsulated within the cavities of larger, pre-organized host molecules like cyclodextrins, calixarenes, or cucurbiturils. The stability of such host-guest complexes depends on the complementarity in size, shape, and chemical properties between the host's cavity and the guest molecule.

| Interaction Type | Description | Role of (3-Azidophenyl)methanol Moiety |

| Hydrogen Bonding | Interaction between an H-atom bonded to an electronegative atom and another electronegative atom. | The hydroxyl group (-OH) can act as both a hydrogen bond donor and acceptor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | The phenyl ring can stack with other aromatic hosts or guests. |

| Hydrophobic Effect | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | The phenyl group provides a nonpolar surface area. |

| van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. | General interactions contributing to the overall stability of the complex. |

Contributions to Materials Science and Polymer Chemistry

The dual functionality of (3-azidophenyl)methanol makes it a highly valuable monomer and building block for the synthesis of advanced polymers and materials. The azide group is particularly useful for "click chemistry," a set of reactions known for their high efficiency, selectivity, and mild reaction conditions. nih.govresearchgate.net

(3-Azidophenyl)methanol can serve as a monomer in step-growth polymerizations using the CuAAC reaction. nih.gov When reacted with a molecule containing at least two alkyne groups (a dialkyne), a linear polymer is formed. The reaction creates a stable 1,2,3-triazole ring as the linkage unit in the polymer backbone. nih.gov

The key advantage of using (3-azidophenyl)methanol as a monomer is that the hydroxymethyl group (-CH₂OH) is preserved as a pendant functional group along the polymer chain. This "functional handle" is available for post-polymerization modification, allowing the properties of the polymer to be tailored for specific applications. For example, the hydroxyl groups can be used to:

Attach drug molecules or biomolecules.

Improve the polymer's solubility.

Initiate the growth of other polymer chains to create graft copolymers.

React with crosslinking agents to form networks.

This approach combines the reliability of click chemistry for polymer backbone formation with the versatility of the hydroxyl group for side-chain functionalization. nih.govacs.org

| Polymer Type | Monomers | Key Feature of Resulting Polymer | Potential Application |

| Linear Polytriazole | (3-Azidophenyl)methanol + Di-alkyne | Pendant hydroxyl groups for functionalization | Drug delivery, functional coatings |

| Graft Copolymer | Polytriazole from above + Lactide | Polyester chains grafted from the backbone | Biodegradable materials, tissue engineering |

| Star Polymer | Tri-alkyne core + (3-Azidophenyl)methanol | Three polymer arms with functional end groups | Rheology modifiers, nanocarriers |

Crosslinked polymers, or thermosets, form three-dimensional networks that are insoluble and thermally stable. (3-Azidophenyl)methanol and its derivatives can be used to create these network materials in several ways.

One strategy involves first synthesizing a linear polymer with pendant azide groups, which can be achieved by copolymerizing an azide-containing monomer. nih.gov These azide groups can then be "clicked" with a multifunctional alkyne molecule, acting as a crosslinker, to form a stable network.

Alternatively, (3-azidophenyl)methanol can be chemically modified to become a crosslinking agent itself. For instance, the hydroxyl group can be reacted with a molecule like acryloyl chloride to form (3-azidophenyl)methyl acrylate (B77674). This new monomer contains both a polymerizable acrylate group and a reactive azide group. It can be copolymerized with other monomers (e.g., styrene (B11656) or methyl methacrylate) to create a linear polymer with pendant azide groups. These azides can then be crosslinked through thermal activation or by reaction with di-alkynes, leading to the formation of a robust polymer network.

Porous organic polymers (POPs) and frameworks (POFs) are a class of materials characterized by high surface areas and permanent porosity. nih.govrsc.org These properties make them suitable for applications such as gas storage, separation, and catalysis. The robust and stable nature of the triazole ring formed via the azide-alkyne click reaction makes this an excellent method for constructing POPs. nih.gov

(3-Azidophenyl)methanol can be used as a building block for these porous materials. In a typical synthesis, it can be reacted with a rigid, multitopic alkyne linker (e.g., a molecule with three or four alkyne groups) under conditions that promote the formation of an extended 3D network. The resulting porous polymer will have its structure locked in place by the strong covalent bonds of the triazole linkages.

The presence of the hydroxymethyl groups within the pores of the material is a significant advantage. These functional groups can be modified after the framework has been synthesized, allowing for the tuning of the pore's surface properties. This could be used, for example, to enhance the selective adsorption of specific gases like carbon dioxide. nih.gov

| Material | Building Blocks | Key Properties | Potential Applications |

| Porous Polytriazole Network | (3-Azidophenyl)methanol + 1,3,5-Triethynylbenzene | High surface area, permanent microporosity, functionalizable pores | Gas storage (H₂, CO₂), heterogeneous catalysis |

| Functional Porous Membrane | Interfacial polymerization of (3-azidophenyl)methanol and a multi-alkyne on a support | Selective molecular transport, thermal stability | Gas separation, nanofiltration |

Exploration in Organic Electronics and Optoelectronic Devices

In the field of organic electronics, achieving stable, multilayer device architectures through solution-based processing is a significant challenge, as the deposition of a new layer can dissolve the underlying one. (3-Azidophenyl)methanol offers a potential solution through its dual functionality, enabling its use as a surface modifier and a photo-activated crosslinking agent.

The hydroxyl group of (3-azidophenyl)methanol can be used to anchor the molecule to the surface of transparent conductive oxides, such as indium tin oxide (ITO), which are commonly used as electrodes in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). researchgate.netsfu.ca This surface modification creates a self-assembled monolayer (SAM) that presents the azide functionality at the interface between the electrode and the active organic layer.

The aryl azide group serves as a latent photoreactive crosslinker. thermofisher.com Upon exposure to ultraviolet (UV) light, the azide moiety releases nitrogen gas (N₂) to form a highly reactive nitrene intermediate. nih.gov This nitrene can then undergo a variety of reactions, most notably insertion into carbon-hydrogen (C-H) bonds of adjacent polymer chains in the active semiconductor layer. nih.govresearchgate.net This process creates covalent bonds that "lock" the morphology of the polymer film, rendering it insoluble and thermally stable. researchgate.netepa.gov This photo-crosslinking strategy is advantageous as it can be performed under mild conditions, avoiding the thermal degradation of sensitive organic materials. researchgate.net By incorporating molecules like (3-azidophenyl)methanol at the interface, researchers can enhance the adhesion, stability, and charge-transport properties of the layers, ultimately improving the long-term performance and efficiency of the electronic devices. researchgate.netresearchgate.net

Role in Chemical Biology and Bioconjugation Methodologies (Focus on design and chemical aspects)

The true versatility of (3-azidophenyl)methanol is most evident in its widespread application in chemical biology and bioconjugation. The azide group is a key bioorthogonal handle, meaning it reacts selectively in complex biological environments without interfering with native biochemical processes. This reactivity, primarily through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC)—cornerstones of "click chemistry"—allows for the precise chemical modification of biomolecules. researchgate.netnih.gov

Development of Chemical Probes and Labeling Reagents Derived from (3-Azidophenyl)methanol

(3-Azidophenyl)methanol serves as a foundational scaffold for creating chemical probes and labeling reagents. The azide provides a reliable point of attachment for conjugation to alkyne-modified biomolecules, while the hydroxyl group offers a site for further chemical elaboration. For instance, the hydroxyl group can be esterified or etherified to attach reporter molecules such as fluorophores, biotin, or other tags. The resulting bifunctional probe can then be "clicked" onto a target biomolecule (e.g., a protein or glycan that has been metabolically engineered to bear an alkyne group), enabling its visualization, isolation, or functional analysis. rsc.org This modular design allows for the creation of a diverse array of reagents tailored for specific research questions in proteomics, glycomics, and cell biology. researchgate.net

Functionalization of Biomolecules for Research Studies

Direct functionalization of biomolecules is a key strategy for studying their structure, interactions, and localization. The azido (B1232118) group of (3-azidophenyl)methanol and its derivatives is an ideal tool for this purpose. Through CuAAC or SPAAC, the azidophenyl moiety can be covalently linked to proteins, peptides, or nucleic acids that have been modified to contain a terminal alkyne or a strained cyclooctyne (B158145). nih.govnih.gov This reaction forms a highly stable triazole linkage. nih.gov For example, a synthetic peptide incorporating an alkyne-bearing unnatural amino acid can be selectively functionalized with an azido-containing fluorescent dye derived from (3-azidophenyl)methanol. This allows researchers to track the peptide's localization within a cell or to study its interaction with binding partners using fluorescence-based techniques.

Linker Strategies for Synthetic Bioconjugates (excluding clinical data)

In the design of complex synthetic bioconjugates, linkers are used to connect different molecular components, such as a targeting moiety and a functional payload. The azide-alkyne cycloaddition reaction is a favored method for forming these connections due to its high efficiency, selectivity, and the chemical stability of the resulting triazole ring. researchgate.netnih.gov (3-Azidophenyl)methanol can be incorporated into the design of these linkers. For example, a heterobifunctional linker can be synthesized where one end is derived from (3-azidophenyl)methanol (providing the azide handle) and the other end possesses a different reactive group (e.g., an N-hydroxysuccinimide ester or a maleimide) for attachment to a second molecule. This strategy allows for the modular and sequential assembly of complex bioconjugates, where different components can be "clicked" together in a controlled manner. epa.govnih.gov

Application in Peptoid and Peptide Synthesis as Protecting Groups

Beyond its role in conjugation, the azidophenyl group has been explored for use as a protecting group in peptide and peptoid synthesis. rsc.orggoogle.com Protecting groups are essential for temporarily masking reactive functional groups on amino acid side chains to prevent unwanted side reactions during chain elongation. thermofisher.comnih.gov

A notable example, demonstrating the principle of this application, involves the use of a close structural analog, Tris(4-azidophenyl)methanol, as a protecting group for the thiol functionality of cysteine residues during solid-phase peptoid synthesis. researchgate.netnih.govcmu.edu The thiol is reacted with the aryl azide methanol derivative under acidic conditions to form a stable thioether linkage. researchgate.net This protecting group is stable to the basic conditions used for Fmoc-deprotection during standard solid-phase synthesis. researchgate.net

A key advantage of this strategy is the mild deprotection mechanism. The protecting group is removed via a Staudinger reduction, where treatment with a phosphine (B1218219) (e.g., trimethylphosphine) reduces the azide groups to amines. researchgate.netcmu.edu This electronic transformation renders the thioether bond labile, allowing for its cleavage under mild acidic conditions to regenerate the free thiol. researchgate.net This orthogonality provides a valuable tool for chemists synthesizing complex peptides or peptoids containing multiple cysteine residues. nih.gov

| Thiol Compound | Product Yield (%) |

|---|---|

| Cysteine | 98% |

| Glutathione (reduced) | 99% |

| Dodecanethiol | 96% |

| Thiophenol | 95% |

| Benzyl (B1604629) mercaptan | 97% |

| 4-Methylbenzenethiol | 96% |

*Data obtained from studies on the structural isomer Tris(4-azidophenyl)methanol, illustrating the chemical principle. researchgate.net

Catalysis and Reaction Methodology Development

The application of (3-azidophenyl)methanol in catalysis is primarily as a precursor for the synthesis of more complex molecules, such as ligands for metal catalysts. The azide and hydroxyl groups provide two distinct chemical handles that can be used to build sophisticated molecular architectures.

For instance, the azide group can participate in a CuAAC "click" reaction with an alkyne-functionalized scaffold to create elaborate ligand systems. Research has shown that tripodal amine ligands, which can be synthesized via this route, are effective at accelerating CuAAC reactions and stabilizing the catalytically active Cu(I) oxidation state. rsc.org Therefore, (3-azidophenyl)methanol can serve as a key building block in the development of new, highly efficient catalyst systems for click chemistry itself.

Furthermore, the chemistry of the azido group continues to be an area of active research. Transition metal-catalyzed reactions, such as the copper-catalyzed conversion of benzylic alcohols to the corresponding azides using an azide source like trimethylsilyl (B98337) azide (TMS-N₃), are part of the ongoing development of new synthetic methodologies. mdpi.com While this represents the reverse synthesis of the title compound, it highlights the involvement of such structures in the exploration of novel catalytic C-N bond-forming reactions. The development of such methods is crucial for expanding the toolbox of synthetic organic chemists, enabling more efficient and selective synthesis of complex nitrogen-containing molecules. mdpi.com

(3-Azidophenyl)methanol in Metal-Catalyzed Organic Transformations

The primary application of (3-azidophenyl)methanol in metal-catalyzed reactions is as a precursor to 1,2,3-triazole-based ligands. The "click" reaction of (3-azidophenyl)methanol with various terminal alkynes yields a library of 1-(3-(hydroxymethyl)phenyl)-1H-1,2,3-triazoles. These triazole products are excellent N-donor ligands capable of coordinating with a variety of transition metals to form stable and catalytically active complexes.

Research into structurally similar ligands, such as (1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol, provides significant insight into the potential of ligands derived from (3-azidophenyl)methanol. Studies have shown that such triazole-methanol ligands can act as bidentate NO-donors, coordinating with divalent metal ions like cobalt(II), nickel(II), copper(II), and zinc(II) to form stable octahedral complexes. These complexes have demonstrated potential catalytic activity in various organic transformations. The general structure of such a ligand derived from (3-azidophenyl)methanol and its coordination to a metal center allows for the creation of a well-defined catalytic environment.

The catalytic efficacy of these metal-triazole complexes is attributed to the synergistic effect of the metal center, which acts as a Lewis acid, and the triazole ligand, which modulates the electronic properties and steric environment of the metal. The hydroxymethyl substituent can further influence the catalytic process through hydrogen bonding or by acting as a secondary coordination site.

Table 1: Potential Metal Complexes with Ligands Derived from (3-Azidophenyl)methanol

| Metal Ion | Potential Ligand Structure | Coordination Geometry | Potential Catalytic Applications |

|---|---|---|---|

| Copper(II) | [Cu(L)(CH₃COO)₂] | Octahedral | Oxidation, Cycloaddition Reactions |

| Nickel(II) | [Ni(L)(CH₃COO)₂] | Octahedral | Cross-coupling Reactions |

| Cobalt(II) | [Co(L)(CH₃COO)₂] | Octahedral | Reduction, Hydroformylation |

| Zinc(II) | [Zn(L)(CH₃COO)₂] | Octahedral | Lewis Acid Catalysis |

L represents a bidentate triazole ligand derived from (3-azidophenyl)methanol.

Organocatalytic Applications of (3-Azidophenyl)methanol Scaffolds

The scaffold derived from (3-azidophenyl)methanol, specifically the N-aryl-1,2,3-triazole core, is also a promising platform for the development of novel organocatalysts. The triazole ring can engage in non-covalent interactions, such as hydrogen bonding and anion binding, which are fundamental to many organocatalytic activation modes. The C-H bond of the triazole ring is polarized, enabling it to act as a hydrogen bond donor.

A significant area of application for such scaffolds is in asymmetric organocatalysis, where the development of chiral catalysts is paramount. While (3-azidophenyl)methanol itself is achiral, it can be incorporated into chiral catalyst architectures. For instance, the atroposelective synthesis of N-aryl triazoles has been achieved using chiral organocatalysts like chiral phosphoric acids. This demonstrates that the N-aryl triazole unit, which can be formed from an aryl azide precursor like (3-azidophenyl)methanol, can be a component of a stable, axially chiral molecule.

These atropisomeric triazoles have the potential to act as organocatalysts themselves. The hindered rotation around the C-N bond creates a chiral environment that can induce enantioselectivity in chemical reactions. For example, the development of atropisomeric N-aryl 1,2,4-triazoles through organocatalytic cyclodehydration reactions highlights the utility of such scaffolds. In these systems, a chiral phosphoric acid catalyst facilitates the enantioselective formation of the triazole product. The resulting axially chiral triazole can then be envisioned as a catalyst for other transformations, where the triazole moiety and the chiral axis play a key role in stereochemical control.

The general strategy involves using the (3-hydroxymethyl)phenyl group as a structural element that can be further modified to tune the steric and electronic properties of the organocatalyst. The hydroxymethyl group could also participate in substrate binding through hydrogen bonding, leading to a more organized transition state and enhanced enantioselectivity.

Table 2: Potential Organocatalytic Applications of (3-Azidophenyl)methanol-Derived Scaffolds

| Catalyst Type | Reaction Class | Role of the (3-Azidophenyl)methanol Scaffold |

|---|---|---|

| Axially Chiral N-Aryl Triazole | Asymmetric Alkylation | Provides a stable chiral backbone for enantioselective catalysis. |

| Triazole-based Hydrogen Bond Donors | Michael Addition | The polarized C-H of the triazole ring activates electrophiles. |

| Anion-Binding Triazole Catalysts | Dearomatization Reactions | The triazole ring participates in supramolecular interactions to stabilize anionic intermediates. |

Analytical and Spectroscopic Characterization Techniques in 3 Azidophenyl Methanol Research

Advanced Spectroscopic Methods for Structural Elucidation of (3-Azidophenyl)methanol Products

Spectroscopic methods are fundamental to the structural verification of newly synthesized molecules. For (3-Azidophenyl)methanol, a combination of mass spectrometry, nuclear magnetic resonance, and vibrational spectroscopy provides a complete picture of its atomic composition and connectivity.

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of (3-Azidophenyl)methanol. By measuring the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy (typically within 5 parts per million), HRMS allows for the determination of a unique elemental formula. This technique unequivocally distinguishes the target compound from other molecules with the same nominal mass.

For (3-Azidophenyl)methanol (C₇H₇N₃O), the theoretical monoisotopic mass is 149.05891 Da. In a typical HRMS experiment, the compound is ionized, often by electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), to form characteristic ions. The precise masses of these ions are then compared against calculated values to confirm the compound's identity. While specific experimental reports for this exact compound are not detailed in the surveyed literature, the expected ionic species and their theoretical exact masses are well-defined.

| Ionic Species | Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| [M]•+ | C₇H₇N₃O | 149.05891 |

| [M+H]⁺ | C₇H₈N₃O⁺ | 150.06619 |

| [M+Na]⁺ | C₇H₇N₃ONa⁺ | 172.04813 |

| [M+K]⁺ | C₇H₇N₃OK⁺ | 188.02207 |

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. While one-dimensional (¹H and ¹³C) NMR provides initial information on the chemical environment of protons and carbons, multidimensional NMR techniques are required for the unambiguous assignment of all signals and for confirming the connectivity of the molecular framework.

Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range correlations (typically 2-3 bonds) between protons and carbons. These correlations serve as a molecular fingerprint, confirming the substitution pattern of the aromatic ring and the placement of the azido (B1232118) and methanol (B129727) functionalities. For mechanistic studies involving derivatives of (3-Azidophenyl)methanol, these techniques are invaluable for precisely identifying the structure of reaction products and intermediates. Although specific published multidimensional NMR data for the parent compound are scarce, the expected correlations can be predicted based on its structure.

| Proton (¹H) Position | Correlates to Carbon (¹³C) Positions | Comment |

|---|---|---|

| -CH₂OH | C1, C2, C6 | Confirms attachment of the methanol group to the ring. |

| -OH | -CH₂OH | Correlation may be observed depending on solvent and concentration. |

| H2 | C1, C3, C4, C6, -CH₂OH | Confirms connectivity around the top of the aromatic ring. |

| H4 | C2, C3, C5, C6 | Confirms connectivity adjacent to the azide (B81097) group. |

| H5 | C1, C3, C4, C6 | Confirms connectivity on the lower part of the ring. |

| H6 | C1, C2, C4, C5, -CH₂OH | Confirms connectivity adjacent to the methanol group. |

Note: Carbon numbering starts at C1 (bearing the -CH₂OH group) and proceeds around the ring.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing direct information about the presence of specific functional groups. For (3-Azidophenyl)methanol, these methods are used to quickly verify the incorporation of the key azide and alcohol groups.

The azide group (–N₃) gives rise to a very strong and sharp absorption band in the IR spectrum, typically found in a region where few other functional groups absorb, making it a highly diagnostic peak. The alcohol O–H stretch appears as a strong, broad band, while absorptions corresponding to the aromatic ring and the C–O bond provide further structural confirmation. Raman spectroscopy can also be useful, particularly for the symmetric vibrations of the aromatic ring.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| Alcohol (O-H) | Stretching | 3500 - 3200 | Strong, Broad |

| Aromatic (C-H) | Stretching | 3100 - 3000 | Medium |

| Azide (N≡N) | Asymmetric Stretching | 2160 - 2120 | Strong, Sharp |

| Aromatic (C=C) | Ring Stretching | 1600 - 1450 | Medium to Weak |

| Alcohol (C-O) | Stretching | 1260 - 1050 | Strong |

Chromatographic Techniques for Purification and Analysis of (3-Azidophenyl)methanol Derivatives

Chromatography is indispensable for both the purification of (3-Azidophenyl)methanol after its synthesis and for the analytical assessment of its purity. The choice of technique depends on the scale and purpose.

For preparative scale, flash column chromatography is commonly used to separate the desired product from unreacted starting materials and byproducts. This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase consisting of a solvent mixture, often a gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., ethyl acetate), to elute compounds based on their polarity.

For analytical purposes, High-Performance Liquid Chromatography (HPLC) provides high-resolution separation, allowing for the accurate determination of purity and the quantification of components in a mixture. A reversed-phase column (e.g., C18) with a mobile phase such as a mixture of acetonitrile (B52724) and water is a common setup for analyzing aromatic compounds of this nature.

| Technique | Primary Purpose | Typical Stationary Phase | Typical Mobile Phase System |

|---|---|---|---|

| Flash Column Chromatography | Purification (Preparative) | Silica Gel | Hexane/Ethyl Acetate Gradient |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis (Analytical) | Reversed-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding, which are crucial for understanding the compound's physical properties and packing in the solid state.

The primary and often most challenging step is the growth of a single, high-quality crystal suitable for diffraction. Common methods for small organic molecules include slow evaporation of a saturated solution, or diffusion of a non-solvent into a solution of the compound. Once a suitable crystal is obtained and analyzed, the resulting structural data provides definitive proof of the molecule's constitution and conformation. While a published crystal structure for (3-Azidophenyl)methanol was not identified in the surveyed literature, this technique remains the gold standard for solid-state structural confirmation.

| Parameter | Description |

|---|---|

| Molecular Connectivity | Unambiguous confirmation of the chemical structure. |

| Bond Lengths & Angles | Precise measurements of all interatomic distances and angles. |

| Molecular Conformation | The torsion angles and overall shape of the molecule in the crystal. |

| Intermolecular Interactions | Identification of hydrogen bonds (e.g., from the -OH group) and other non-covalent interactions. |

| Crystal Packing | Arrangement of molecules within the unit cell of the crystal lattice. |

Future Research Directions and Emerging Trends in 3 Azidophenyl Methanol Chemistry

(3-Azidophenyl)methanol is a bifunctional chemical compound poised at the intersection of numerous chemical disciplines. Its unique structure, featuring both a bioorthogonal azido (B1232118) group and a versatile hydroxymethyl (methanol) group, makes it a valuable building block for advanced chemical synthesis. Future research is set to expand its utility, driven by trends in automation, catalysis, materials science, and interdisciplinary applications. These emerging areas promise to unlock the full potential of this molecule, enabling the creation of complex structures and functional systems with unprecedented efficiency and precision.

Q & A

Q. What are common synthetic routes for (3-Azidophenyl)methanol, and how are reaction conditions optimized?

(3-Azidophenyl)methanol is typically synthesized via nucleophilic substitution or Mitsunobu reactions. For example, triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) at 0°C can mediate the coupling of 3-azidobenzyl alcohol derivatives with hydroxyl-containing substrates . Key optimizations include:

- Temperature control : Maintaining 0°C during DEAD addition minimizes side reactions (e.g., azide decomposition).

- Solvent selection : THF ensures solubility of reactants and intermediates, while methanol is used for quenching and purification .

- Workup : Filtration and recrystallization from ethanol improve purity (>95%) .

Q. How is the structure of (3-Azidophenyl)methanol characterized experimentally?

Characterization relies on:

- Infrared (IR) spectroscopy : The azide group (N₃) shows a distinct peak at ~2100 cm⁻¹, while the hydroxyl (-OH) stretch appears at ~3200–3400 cm⁻¹ .

- ¹H/¹³C NMR : Protons on the benzyl alcohol moiety resonate at δ 4.6–5.0 ppm (CH₂OH), and aromatic protons appear as multiplets (δ 6.8–7.5 ppm) .

- Mass spectrometry : Molecular ion peaks confirm the expected molecular weight (e.g., m/z 165.07 for C₇H₇N₃O) .

Q. What safety protocols are critical when handling (3-Azidophenyl)methanol?

- Azide stability : Avoid high temperatures (>100°C) or mechanical shock to prevent explosive decomposition.

- Ventilation : Use fume hoods to mitigate exposure to volatile azides.

- Quenching : Residual azides are neutralized with sodium nitrite (NaNO₂) in acidic conditions .

Advanced Research Questions

Q. How can (3-Azidophenyl)methanol be utilized in synthesizing heterocyclic compounds with bioactivity?

This compound serves as a precursor for dipyrroloquinazolines, which exhibit DNA-binding potential . A representative method includes:

Coupling : React (3-Azidophenyl)methanol with substituted pyrroles using DEAD/PPh₃ in THF.

Cyclization : Acid-mediated decomposition forms the quinazoline core.

Functionalization : Halogenation or alkylation enhances bioactivity (e.g., antimicrobial properties) .

Yield optimization: Substituted pyrroles with electron-withdrawing groups (e.g., cyano) improve cyclization efficiency (yields up to 98%) .

Q. How do reaction conditions influence the stability of the azide group during synthesis?

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may accelerate azide decomposition. THF balances stability and reactivity .

- Catalyst choice : Transition metals (e.g., Cu⁺ in click chemistry) require inert atmospheres to prevent azide reduction.

- pH control : Neutral or slightly acidic conditions prevent base-induced decomposition .

Q. What methodological strategies resolve contradictions in reported yields or purity?

- Cross-validation : Compare IR/NMR data across studies to identify discrepancies in product identification .

- Reproducibility tests : Replicate protocols with controlled variables (e.g., solvent purity, stirring rate).

- Advanced purification : Use column chromatography (silica gel, ethyl acetate/hexane) instead of recrystallization for higher purity (>99%) .

Q. How can DFT calculations guide the design of (3-Azidophenyl)methanol derivatives for catalytic applications?

- Binding energy analysis : Calculate ΔG for interactions between azide-bearing ligands and metal porphyrins (e.g., MgTPPBr₈) to predict catalytic efficiency .

- Charge transfer : Simulate electron density shifts to optimize ligand-metal coordination (e.g., for methanol oxidation in fuel cells) .

Data Analysis & Contradictions

Q. How should researchers address variability in reported biological activity of (3-Azidophenyl)methanol derivatives?

- Dose-response studies : Test derivatives across a concentration range (e.g., 1–100 μM) to identify non-linear effects.

- Control experiments : Include reference compounds (e.g., cisplatin for cytotoxicity assays) to benchmark activity .

- Meta-analysis : Aggregate data from multiple studies to distinguish outliers (e.g., via Grubbs’ test) .

Q. What experimental designs minimize artifacts in photochemical studies of (3-Azidophenyl)methanol?

- Light source calibration : Use monochromatic UV lamps (λ = 254 nm) to ensure consistent irradiation.

- Solvent effects : Compare photolysis rates in n-hexane (non-polar) vs. methanol (polar) to assess solvent-dependent pathways .

Applications in Drug Discovery

Q. How is (3-Azidophenyl)methanol applied in PROTAC (Proteolysis-Targeting Chimera) development?

- Linker design : The azide enables "click chemistry" conjugation of E3 ligase ligands (e.g., thalidomide) to target protein binders.

- In vitro validation : Monitor target degradation via Western blotting (e.g., for kinase inhibitors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。